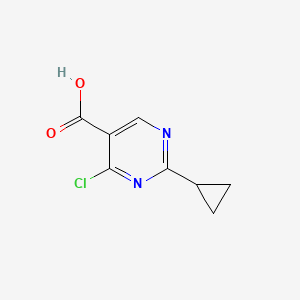![molecular formula C9H14O3 B13195331 Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a building block for the development of pharmaceutical compounds.
Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)4-6(2)5-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
GKJLWHZSQVUREC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(O1)CC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
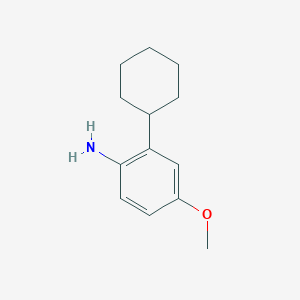


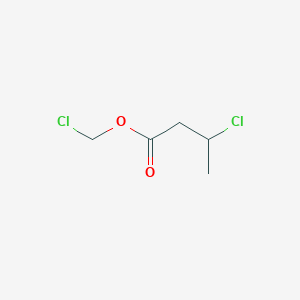

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
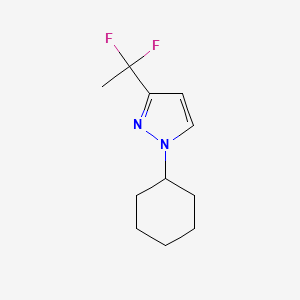
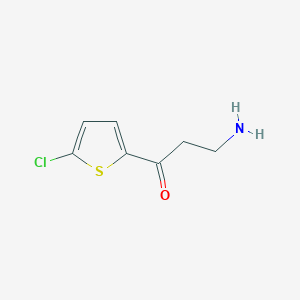
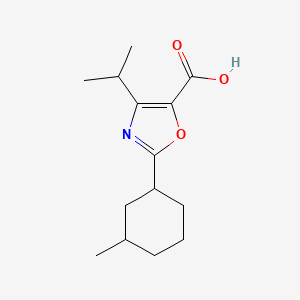
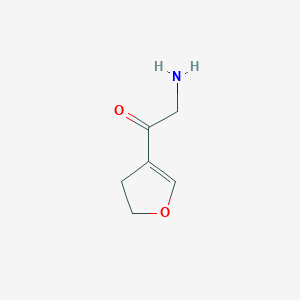
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)

